N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-14-19-23(34-20(14)22-27-21(28-33-22)15-8-4-3-5-9-15)25-13-29(24(19)31)12-18(30)26-16-10-6-7-11-17(16)32-2/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHJMQZDYWUTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3OC)C4=NC(=NO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 473.5 g/mol. The compound features a thienopyrimidine core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N5O4S |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 1242896-00-9 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. The methodology often includes cyclization and functional group transformations that yield the desired heterocyclic structure. Detailed synthetic routes can be found in literature focusing on thienopyrimidine derivatives .
Anticancer Activity
Research indicates that compounds related to thienopyrimidines exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated using the MTT assay against human colorectal adenocarcinoma (Caco-2) cells, revealing an IC50 value of 35 µg/mL for a closely related compound . The mechanism often involves inhibition of key kinases involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have demonstrated moderate to high antimicrobial activity against various bacterial and fungal strains when compared to standard drugs like nitrofurantoin and clotrimazole .
Table: Antimicrobial Activity Comparison
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| N-(2-methoxyphenyl)... | Staphylococcus aureus | 12.5 |
| N-(2-methoxyphenyl)... | Escherichia coli | 25 |
| Standard (Clotrimazole) | Candida albicans | 25 |
The biological activity of thienopyrimidine derivatives is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. For instance, molecular docking studies suggest that these compounds can bind effectively to ATP-binding sites in kinases like MNK2, which plays a crucial role in cellular signaling pathways associated with cancer .
Case Studies
- Case Study on Anticancer Activity : A study published in ACS Omega evaluated various thienopyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly enhanced their potency against Caco-2 cells .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of derivatives similar to N-(2-methoxyphenyl)... against clinical isolates of bacteria and fungi. The findings suggested that the presence of specific substituents could improve activity against resistant strains .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
1. Anticancer Activity
Research indicates that N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has demonstrated significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
Case Study:
In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited IC50 values indicating effective cytotoxicity at low concentrations. This suggests its potential as a lead compound for developing novel anticancer agents.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogenic microorganisms. Preliminary results indicate that it possesses broad-spectrum antibacterial effects, making it a candidate for treating infections caused by resistant bacterial strains.
Case Study:
In antimicrobial efficacy studies, this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds can provide insights into its potential advantages or limitations.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring | Anticancer |
| Compound B | Oxadiazole structure | Antimicrobial |
| Compound C | Pyrimidine derivative | Anti-inflammatory |
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Condensation : Refluxing intermediates like substituted oxadiazoles with thienopyrimidine precursors in solvents such as DMF or triethylamine .
- Cyclization : Using potassium carbonate as a base to facilitate ring closure .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
- Purification : Recrystallization from pet-ether or ethanol to isolate the final product .
Q. Which spectroscopic and analytical techniques confirm its structural identity?
A combination of methods is used:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
- ¹H NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]) .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
| Technique | Key Data Points | Reference |
|---|---|---|
| IR | C=O (1667 cm⁻¹), NH (3468 cm⁻¹) | |
| ¹H NMR | -OCH₃ (δ 3.8), Ar-H (δ 6.9–7.5) | |
| MS | m/z 430.2 [M+1] |
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Questions
Q. How can low yields in the final cyclization step be addressed?
- Optimize Solvent Polarity : Switch from DMF to acetonitrile to improve reaction kinetics .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) to enhance cyclization efficiency .
- Temperature Control : Increase reflux time (e.g., 8–12 hours) to drive reaction completion .
Q. What experimental models are suitable for evaluating its hypoglycemic activity?
- In Vivo Models : Administer the compound to Wistar rats or mice (e.g., 50–100 mg/kg doses) and monitor blood glucose levels via glucometry .
- In Vitro Assays : Test α-glucosidase inhibition using enzymatic assays (IC₅₀ calculations) .
- Toxicity Screening : Conduct acute toxicity studies (e.g., LD₅₀ determination) to establish safety margins .
Q. How can computational modeling predict its biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., PPAR-γ for hypoglycemic activity) .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. phenyl groups) with activity trends .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping proton signals in aromatic regions .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals .
- Cross-Validation : Compare MS/MS fragmentation patterns with synthetic intermediates .
Methodological Considerations
- Synthetic By-Product Analysis : Use HPLC to identify impurities (e.g., unreacted starting materials) and optimize column conditions (C18, 70:30 acetonitrile/water) .
- Stability Testing : Store the compound under inert gas (N₂) at -20°C to prevent oxidation of the thienopyrimidine core .
Key Challenges in Advanced Research
- Heterocyclic Reactivity : The oxadiazole and thienopyrimidine moieties may undergo unexpected ring-opening under acidic conditions; monitor pH during reactions .
- Biological Specificity : The phenyl and methoxy substituents may non-specifically bind to off-target proteins; use competitive binding assays to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
